
Methyl 3-cyano-5-ethoxybenzoate
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Description
Methyl 3-cyano-5-ethoxybenzoate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthesis routes for Methyl 3-cyano-5-ethoxybenzoate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as sequential substitution on a triazine core or esterification of precursor benzoic acids. For example, stepwise nucleophilic aromatic substitution using trichlorotriazine intermediates (under controlled temperatures of 35°C) with phenol derivatives and DIPEA as a base can achieve regioselectivity . Optimizing equivalents of reagents (e.g., 1.15 equiv. of methyl 3-aminobenzoate) and reaction time (26–46 hours) improves yields. Post-reaction work-up with solvent-induced precipitation enhances purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and electronic environments. Infrared (IR) spectroscopy identifies functional groups (e.g., cyano at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. How should researchers design experiments to confirm the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC-UV and track hydrolytic byproducts (e.g., free benzoic acid derivatives). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions (4°C, inert atmosphere) .
Advanced Research Questions
Q. How do electronic effects of substituents (cyano, ethoxy) influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The cyano group (-CN) is a strong electron-withdrawing meta-director, enhancing electrophilicity at the para position. Ethoxy (-OCH₂CH₃) is electron-donating, directing nucleophiles to the ortho position. Computational studies (DFT calculations) can map electron density distribution, while Hammett substituent constants (σ) quantify electronic effects. Experimentally, compare reaction rates with analogs (e.g., fluoro or methoxy derivatives) to isolate substituent contributions .
Q. What strategies resolve contradictions in biological activity data between in vitro assays and computational docking studies?
- Methodological Answer : Reconcile discrepancies by validating computational models with experimental binding assays (e.g., SPR or ITC). For instance, if docking predicts strong binding to a kinase but in vitro assays show low inhibition, assess compound solubility or membrane permeability (e.g., PAMPA assay). Cross-validate with crystallographic data (e.g., protein-ligand co-crystals) to confirm binding modes .
Q. How can crystallographic data assist in confirming the molecular structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and packing motifs. For example, Cambridge Structural Database (CSD) entries (e.g., CCDC codes) reveal hydrogen-bonding networks involving the ethoxy oxygen or π-π stacking between aromatic rings. Compare experimental data with computational geometry optimizations (e.g., Gaussian) to validate conformational stability .
Q. What experimental design principles address yield discrepancies when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Maintain strict control over reaction parameters:
- Temperature : Use jacketed reactors for uniform heat distribution.
- Mixing : Optimize stirring rates to prevent localized concentration gradients.
- Catalyst Loading : Adjust equivalents based on substrate accessibility (e.g., 1.5 equiv. DIPEA for gram-scale reactions) .
Perform Design of Experiments (DoE) to identify critical factors (e.g., residence time in flow chemistry setups).
Q. How does the steric environment of this compound affect its regioselectivity in cross-coupling reactions?
- Methodological Answer : The ethoxy group introduces steric hindrance, favoring coupling at the less hindered para position. Compare Suzuki-Miyaura reactions using Pd catalysts with bulky ligands (e.g., SPhos) versus smaller ligands (e.g., PPh₃). Analyze regioselectivity via ¹H NMR coupling constants and NOESY for spatial proximity .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-cyano-5-ethoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-3-15-10-5-8(7-12)4-9(6-10)11(13)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
RPHXTKMDZHRQJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)OC)C#N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OC)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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